Methylstat
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Overview
Description
Methylstat: is a potent histone demethylase inhibitor. It falls into the category of compounds that target epigenetic processes, specifically histone demethylation. Epigenetic modifications play a crucial role in gene expression regulation, and histone demethylases are enzymes responsible for removing methyl groups from histone proteins, thereby influencing chromatin structure and gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of methylstat involves several steps
Starting Materials: The synthesis typically begins with commercially available starting materials.
Functionalization: Key steps involve functionalizing the core structure to introduce the necessary chemical groups.
Methylation: The compound is methylated at specific positions.
Purification: After each step, purification techniques (such as column chromatography) are employed to isolate the desired product.
Industrial Production Methods: this compound is not yet produced on an industrial scale, as it primarily serves as a research tool
Chemical Reactions Analysis
Types of Reactions: Methylstat undergoes various chemical reactions, including:
Methylation: The compound itself is methylated during synthesis.
Enzymatic Demethylation Inhibition: this compound inhibits histone demethylases (specifically JMJD2C) by binding to their active sites.
Methylation: Methylating agents (e.g., methyl iodide, dimethyl sulfate).
Inhibition Assays: In vitro assays using purified histone demethylases and this compound.
Major Products: The primary product of this compound’s action is the inhibition of histone demethylation, leading to altered gene expression patterns.
Scientific Research Applications
Methylstat has diverse applications across scientific disciplines:
Epigenetics Research: It helps unravel the role of histone demethylation in gene regulation.
Cancer Research: this compound’s anti-proliferative activity and impact on p53 levels make it relevant for cancer studies.
Angiogenesis Studies: Its inhibition of angiogenesis provides insights into vascular biology.
Mechanism of Action
Methylstat exerts its effects by inhibiting histone demethylases, particularly JMJD2C. By blocking demethylation, it influences chromatin structure, gene expression, and cellular processes.
Comparison with Similar Compounds
While methylstat is unique in its specific inhibition of JMJD2C, other related compounds include:
JMJD2 Inhibitors: These target other JMJD2 family members (JMJD2A, JMJD2E, JMJD2D).
Histone Modulators: Compounds affecting histone methylation/demethylation pathways.
Properties
IUPAC Name |
methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOCHRZXRZONW-FOCLMDBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025946 |
Source
|
Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310877-95-2 |
Source
|
Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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